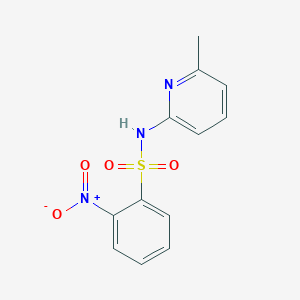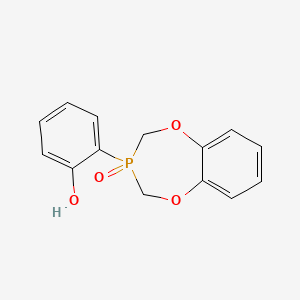![molecular formula C15H11ClN4O3S B6004041 N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as 5-nitro-2-(4-chlorophenylsulfanyl) benzimidazole-1-acetamide (NCPT), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of NCPT involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. NCPT binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
NCPT has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. NCPT also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, NCPT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCPT has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and potent cytotoxicity. However, NCPT also has some limitations, including its low solubility in water and its potential for degradation in biological systems. These limitations can be overcome through the use of appropriate solvents and formulation strategies.
Direcciones Futuras
There are several future directions for research on NCPT, including the development of novel analogs with improved pharmacological properties, the investigation of its potential for combination therapy with other anticancer agents, and the exploration of its mechanism of action in different cancer types. Additionally, further studies are needed to evaluate the safety and efficacy of NCPT in preclinical and clinical trials.
Conclusion:
In conclusion, NCPT is a promising chemical compound with potential therapeutic applications in cancer treatment, antifungal activity, and antimicrobial activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the induction of apoptosis and cell death in cancer cells. NCPT has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and potent cytotoxicity. However, further research is needed to fully understand its pharmacological properties and potential for clinical use.
Métodos De Síntesis
NCPT can be synthesized through a multistep process involving the reaction of 4-chloronitrobenzene with thiourea followed by the reaction with ethyl-2-bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester with sodium hydroxide. The synthesis method has been optimized and modified to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
NCPT has shown potential in various scientific research applications, including cancer treatment, antifungal activity, and antimicrobial activity. Studies have shown that NCPT exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. NCPT has also been shown to inhibit the growth of fungi and bacteria, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c16-9-1-3-10(4-2-9)17-14(21)8-24-15-18-12-6-5-11(20(22)23)7-13(12)19-15/h1-7H,8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKOSFODXCPDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6003983.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6004008.png)
![3-[2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B6004016.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)

![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)